Cas no 89427-16-7 (6-bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole)
89427-16-7 structure
Product Name:6-bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole
CAS-nummer:89427-16-7
MF:C8H2BrCl2F3N2
MW:333.920089244843
CID:1941365
PubChem ID:55954
Update Time:2025-04-21
6-bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole
- AVFXGPGKCKKMBB-UHFFFAOYSA-N
- BENZIMIDAZOLE, 6-BROMO-4,5-DICHLORO-2-(TRIFLUOROMETHYL)-
- DTXSID60237678
- 6-Bromo-4,5-dichloro-2-(trifluoromethyl)benzimidazole
- DTXCID10160169
- 89427-16-7
-
- Inchi: 1S/C8H2BrCl2F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16)
- InChI-sleutel: AVFXGPGKCKKMBB-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C2=C(C=1)NC(C(F)(F)F)=N2)Cl)Cl
Berekende eigenschappen
- Exacte massa: 331.873051
- Monoisotopische massa: 331.873051
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 0
- Complexiteit: 279
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 28.7
Experimentele eigenschappen
- Dichtheid: 1.979
- Kookpunt: 392.9°C at 760 mmHg
- Vlampunt: 191.4°C
- Brekindex: 1.617
6-bromo-4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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